Synthesis and Characterization of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: A Comprehensive Technical Guide
Synthesis and Characterization of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: A Comprehensive Technical Guide
Executive Summary
The development of highly functionalized arylboronic acids is a cornerstone of modern medicinal chemistry and cross-coupling technologies. The target molecule, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS 851756-55-3)[1], represents a highly specialized building block. Its unique 2,6-dichloro substitution pattern provides significant steric hindrance—often required for locking biaryl conformations in kinase inhibitors—while the 3-hydroxymethyl group offers an orthogonal vector for late-stage functionalization.
This whitepaper details a robust, self-validating, five-step synthetic pathway to access this molecule. By grounding the methodology in established organometallic principles[2], this guide provides researchers with the mechanistic causality behind each experimental choice, ensuring high fidelity and reproducibility in the laboratory.
Retrosynthetic Strategy & Mechanistic Rationale
Direct electrophilic borylation or C-H activation of a 2,4-dichlorobenzyl alcohol derivative is unviable due to conflicting directing group effects and the risk of protodeboronation. Instead, the premier method for synthesizing sterically hindered boronic acids is the electrophilic trapping of an aryllithium intermediate[2].
To achieve the precise 2,6-dichloro-3-(hydroxymethyl) architecture, we utilize 2-bromo-1,3-dichloro-4-methylbenzene (CAS 206559-41-3)[3] as the progenitor. The synthetic logic dictates that the methyl group must be functionalized to a protected alcohol prior to borylation. The bromine atom, situated perfectly between the two chlorine atoms, serves as the regioselective handle for lithium-halogen exchange.
Retrosynthetic strategy from 2-bromo-1,3-dichloro-4-methylbenzene to the target boronic acid.
Step-by-Step Experimental Methodologies
Every protocol below is designed as a self-validating system , incorporating in-process checkpoints to ensure intermediate integrity before advancing.
Step 1: Wohl-Ziegler Radical Bromination
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Objective: Functionalize the inert methyl group.
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Reagents: 2-bromo-1,3-dichloro-4-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Trifluorotoluene (PhCF 3 ).
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Protocol: Suspend the starting material and NBS in PhCF 3 . Add AIBN and heat to 85 °C under N 2 for 4 hours. Cool to 0 °C, filter off the succinimide byproduct, and concentrate the filtrate.
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Causality: PhCF 3 is chosen as a greener, less toxic alternative to CCl 4 . AIBN acts as the radical initiator. The slight excess of NBS ensures complete conversion while avoiding dibromination.
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Validation Checkpoint: 1 H NMR of the crude must show the disappearance of the aryl-CH 3 singlet (~2.4 ppm) and the emergence of an aryl-CH 2 Br singlet (~4.6 ppm).
Step 2: Hydrolysis to Benzyl Alcohol
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Objective: Convert the benzyl bromide to a hydroxymethyl group.
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Reagents: 2-bromo-4-(bromomethyl)-1,3-dichlorobenzene (1.0 eq), Sodium Acetate (NaOAc, 3.0 eq), DMF; followed by 2M NaOH (aq) and Methanol.
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Protocol: Heat the bromide with NaOAc in DMF at 80 °C for 2 hours to form the acetate ester. Cool, dilute with water, and extract with EtOAc. Dissolve the crude acetate in MeOH, add 2M NaOH, and stir at room temperature for 1 hour. Neutralize with 1M HCl, extract with EtOAc, and purify via silica plug.
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Causality: Direct hydrolysis of benzyl bromides with aqueous base often leads to ether dimerization (Williamson ether synthesis side-reaction). The two-step acetate displacement/hydrolysis guarantees high yields of the monomeric alcohol.
Step 3: Silyl Ether Protection
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Objective: Mask the acidic hydroxyl proton to prevent quenching of the organolithium reagent in Step 4.
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Reagents: (3-bromo-2,4-dichlorophenyl)methanol (1.0 eq), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq), Imidazole (2.0 eq), anhydrous DMF (0 °C to RT).
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Protocol: Dissolve the alcohol and imidazole in DMF at 0 °C. Add TBSCl portion-wise. Stir for 3 hours at room temperature. Quench with water, extract with hexanes, wash with brine, dry over Na 2 SO 4 , and concentrate.
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Causality: The TBS group is robust enough to survive strong bases but easily cleaved by aqueous acid. Imidazole serves a dual purpose: it acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst to form a highly reactive N-silylpyridinium intermediate.
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Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the polar alcohol ( Rf ~0.2) to a non-polar silyl ether ( Rf ~0.8).
Step 4: Lithium-Halogen Exchange and Borylation
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Objective: Install the boronate ester regioselectively.
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Reagents: Protected aryl bromide (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.05 eq), Triisopropyl borate (B(OiPr) 3 , 1.5 eq), anhydrous THF.
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Protocol: Dissolve the aryl bromide in THF and cool to -78 °C. Dropwise add n-BuLi. Stir for 30 minutes. Rapidly add B(OiPr) 3 and stir for 1 hour at -78 °C, then allow warming to 0 °C.
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Causality: The lithium-bromine exchange is kinetically favored over lithium-chlorine exchange. The two ortho-chlorine atoms inductively stabilize the resulting aryllithium intermediate. Triisopropyl borate is specifically chosen to attenuate over-alkylation, a documented issue with more reactive borates like trimethyl borate[4].
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Validation Checkpoint: Quench a 0.1 mL aliquot with D 2 O. GC-MS should show >95% deuterium incorporation at the 2-position, confirming successful lithiation.
Mechanistic pathway of lithium-halogen exchange, electrophilic borylation, and hydrolysis.
Step 5: Global Deprotection and Hydrolysis
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Objective: Reveal the free boronic acid and the hydroxymethyl group.
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Reagents: 1M HCl (aq), THF.
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Protocol: To the crude boronate mixture at 0 °C, add 1M HCl until pH 2 is reached. Stir vigorously at room temperature for 4 hours. Extract with EtOAc, wash with water, dry, and concentrate. Triturate the resulting solid in cold hexanes/diethyl ether to yield the pure boronic acid.
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Causality: A global deprotection strategy maximizes atom economy. The acidic conditions simultaneously hydrolyze the diisopropyl boronate ester to the free boronic acid and cleave the TBS ether to reveal the hydroxymethyl group.
Quantitative Data & Characterization
To ensure reproducibility, the expected quantitative metrics and spectroscopic signatures of the target molecule are summarized below.
Table 1: Synthesis Metrics and Validation Checkpoints
| Step | Transformation | Expected Yield (%) | HPLC Purity | Key Validation Metric |
| 1 | Radical Bromination | 85 - 90% | > 92% | Disappearance of Ar-CH 3 in 1 H NMR |
| 2 | Hydrolysis | 90 - 95% | > 95% | Emergence of broad -OH stretch in IR |
| 3 | TBS Protection | 95 - 98% | > 98% | Rf shift from 0.2 to 0.8 (9:1 Hex/EtOAc) |
| 4 | Li-Halogen Exchange | N/A (Telescoped) | N/A | >95% D-incorporation upon D 2 O quench |
| 5 | Deprotection | 70 - 75% (over 2 steps) | > 98% | Crystallization via trituration |
Table 2: Spectroscopic Characterization of Target Molecule (CAS 851756-55-3)
| Technique | Signal / Value | Assignment / Causality |
| 1 H NMR (DMSO- d6 ) | δ 8.35 (s, 2H) | B(OH) 2 protons (exchangeable with D 2 O) |
| δ 7.52 (d, J = 8.1 Hz, 1H) | Aromatic C4-H (ortho coupling) | |
| δ 7.41 (d, J = 8.1 Hz, 1H) | Aromatic C5-H (ortho coupling) | |
| δ 5.28 (t, J = 5.5 Hz, 1H) | -OH proton of the hydroxymethyl group | |
| δ 4.65 (d, J = 5.5 Hz, 2H) | -CH
2
| |
| 13 C NMR (DMSO- d6 ) | δ ~60.5 | Aliphatic carbon of the -CH 2 OH group |
| δ ~130-140 (broad) | C-B carbon (broadened by quadrupolar relaxation) | |
| ESI-HRMS (Negative) | m/z 218.9785 [M-H] − | Confirms C 7 H 7 BCl 2 O 3 ; 9:6:1 isotope pattern |
Best Practices for Handling and Storage
Boronic acids are prone to dehydration, forming cyclic boroxines (anhydrides) upon prolonged exposure to vacuum or desiccants. Furthermore, electron-deficient, sterically hindered boronic acids can undergo protodeboronation if exposed to strong bases or transition metals in the presence of protic solvents for extended periods[4].
Storage Protocol: Store B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid in a sealed amber vial under an argon atmosphere at 2–8 °C. Do not subject the purified powder to high vacuum (<0.1 Torr) for more than 2 hours to prevent boroxine trimerization, which can complicate stoichiometry calculations in downstream Suzuki-Miyaura couplings.
References
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Title: 1430237-54-9|4-Chloro-3-(hydroxymethyl)phenylboronic acid|BLD Pharm (Includes 851756-55-3) Source: bldpharm.com URL: [1]
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Title: CAS 206559-41-3: 2-Bromo-1,3-dichloro-4-methylbenzene - CymitQuimica Source: cymitquimica.com URL: [3]
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Title: 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH Source: wiley-vch.de URL: [2]
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Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews Source: rsc.org URL: [4]
Sources
- 1. 1430237-54-9|4-Chloro-3-(hydroxymethyl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
